N-Iodosuccinimide
Overview
Description
N-Iodosuccinimide is a pivotal reagent in synthetic chemistry, renowned for its versatility and efficiency. It is primarily used as an iodinating agent, facilitating the incorporation of iodine into various substrates. This compound is characterized by its unique structure, where an iodine atom is bonded to the nitrogen atom of succinimide. This structure is crucial for its reactivity and stability, making it an essential reagent in organic chemistry .
Mechanism of Action
Target of Action
N-Iodosuccinimide (NIS) is primarily used as an iodinating agent in organic chemistry . Its primary targets are various electrophilic iodinations and it serves as a source for iodine in radical reactions . It is particularly effective in the iodination of alkenes .
Mode of Action
NIS interacts with its targets through electrophilic iodination . It is activated by various catalysts, such as trifluoroacetic acid , iron (III) triflimide , and silver (I) triflimide , which enable efficient iodination of a wide range of substrates under mild conditions .
Biochemical Pathways
NIS affects the iodination pathway in organic chemistry . It enables the regioselective iodination of various substrates, including aromatic compounds , anisoles, anilines, acetanilides , and phenol derivatives . It also promotes the position-selective intramolecular C-H amination of aliphatic groups (Hofmann-Löffler reaction) employing sulfonimides as nitrogen sources .
Pharmacokinetics
Its reactivity and the speed of its reactions can be influenced by the choice of catalyst and solvent .
Result of Action
The result of NIS’s action is the iodination of its target compounds . This can lead to the formation of new compounds with different properties. For example, it can convert vinyl silane and vinyl stanne into corresponding vinyl iodides . It also enables the synthesis of α-iodo/bromo-α,β-unsaturated aldehydes/ketones directly from propargylic alcohols .
Action Environment
The action of NIS can be influenced by environmental factors such as the presence of catalysts and the choice of solvent . For instance, the use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides . Furthermore, NIS can function under solvent-free reaction conditions, making it a greener choice for certain reactions .
Biochemical Analysis
Biochemical Properties
N-Iodosuccinimide is an iodinating agent that is used for various electrophilic iodinations and as a source for iodine in radical reactions . It has been reported as the most effective precatalyst among the N-halosuccinimides for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent-free reaction conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an iodinating agent. It is used for the iodination of alkenes, acting as a source of iodine in these reactions
Preparation Methods
The synthesis of N-Iodosuccinimide is a straightforward procedure that primarily involves the reaction of succinimide with iodine in the presence of an oxidizing agent. Typically, hydrogen peroxide or sodium hypochlorite serves as the oxidizer, facilitating the effective iodination of succinimide . Industrially, the preparation of this compound can also involve the reaction of silver succinimide with iodine in a solvent medium . This method ensures high-purity this compound and allows for scalability in industrial production.
Chemical Reactions Analysis
N-Iodosuccinimide undergoes various types of reactions, including:
Electrophilic Iodination: It is used for the iodination of alkenes and aromatic compounds.
Oxidation: It acts as a mild oxidant in organic reactions.
Substitution: It participates in substitution reactions, such as the conversion of alcohols to iodides.
Major products formed from these reactions include iodoarenes, vinyl iodides, and iodinated heterocycles .
Scientific Research Applications
N-Iodosuccinimide has diverse applications in scientific research:
Chemistry: It is used as an iodinating agent in the synthesis of pharmaceuticals, agrochemicals, and organic compounds.
Biology: It aids in the synthesis of biologically active compounds, including peptides and heterocycles.
Medicine: It is employed in the preparation of radiolabeled compounds for diagnostic and therapeutic purposes.
Industry: It is used in green chemistry for environmentally benign synthetic procedures.
Comparison with Similar Compounds
N-Iodosuccinimide is similar to other N-halosuccinimides, such as N-chlorosuccinimide and N-bromosuccinimide. it is unique in its ability to selectively introduce iodine into organic molecules under mild conditions . This makes it a preferred choice for iodination reactions compared to its counterparts. Similar compounds include:
N-Chlorosuccinimide: Used for chlorination reactions.
N-Bromosuccinimide: Used for bromination reactions.
This compound’s unique reactivity and stability make it an invaluable tool in synthetic chemistry, distinguishing it from other halogenating agents.
Properties
IUPAC Name |
1-iodopyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZMLBORDGWNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199550 | |
Record name | N-Iodosuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-12-1 | |
Record name | N-Iodosuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Iodosuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Iodosuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodopyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-IODOSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3COS3X3N4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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